molecular formula C39H32N2O2 B8203731 (4S,4'S,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

(4S,4'S,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B8203731
M. Wt: 560.7 g/mol
InChI Key: UYCBNAKEMVGOCN-CLLHQPRTSA-N
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Description

The compound "(4S,4'S,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)" is a chiral bis-dihydrooxazole featuring a central 2,3-dihydroindene bridge connecting two 4,5-diphenyl-4,5-dihydrooxazole moieties. Its stereochemistry (4S,4'S,5R,5'R) confers distinct spatial arrangements, making it relevant for asymmetric catalysis or as a chiral ligand in coordination chemistry.

Properties

IUPAC Name

(4S,5R)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2/t33-,34-,35+,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCBNAKEMVGOCN-CLLHQPRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CC1(C3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@H]([C@H](O6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S,4'S,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C39H32N2O2
  • Molecular Weight : 560.68 g/mol
  • CAS Number : 1656253-81-4

Studies indicate that compounds with similar structures exhibit significant biological activities through various mechanisms. The dihydroindene moiety is known to interact with cellular targets such as tubulin, leading to inhibition of tubulin polymerization. This action can induce apoptosis in cancer cells by disrupting the mitotic spindle formation during cell division.

Anticancer Properties

Recent research has focused on the anticancer potential of compounds related to the dihydroindene structure. A study highlighted that derivatives of dihydroindene exhibited potent antiproliferative activities against various cancer cell lines by inhibiting tubulin polymerization at the colchicine binding site. For instance:

CompoundIC50 (µM)Inhibition (%)
CA-41.99 ± 0.1578.55 ± 1.85
Compound 12d3.24 ± 0.1059.81 ± 3.84

Compound 12d , structurally similar to our compound of interest, showed an inhibition rate of approximately 78.82% against K562 leukemia cells at a concentration of 0.1 µM .

Apoptosis Induction

The compound has also been shown to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Compounds similar to (4S,4'S,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can cause G2/M phase arrest in cancer cells.
  • Bcl-2 Family Proteins Modulation : The treatment with these compounds resulted in downregulation of anti-apoptotic proteins (Bcl-2 and Bcl-xl) and upregulation of pro-apoptotic proteins (Bax and Bad), indicating a shift towards apoptosis .

Case Studies

  • Study on Tubulin Polymerization Inhibition :
    • A series of dihydroindene derivatives were synthesized and tested for their ability to inhibit tubulin polymerization.
    • The most active compound demonstrated a significant reduction in cell viability across several cancer lines with IC50 values below 5 µM , suggesting that structural modifications can enhance biological activity .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that these compounds could reduce tumor size in xenograft models without significant toxicity to normal tissues.
    • Further investigations are needed to establish the pharmacokinetics and long-term effects of these compounds.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below compares the target compound with structurally related bis-dihydrooxazoles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
Target compound: (4S,4'S,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Likely C₃₃H₂₈N₂O₂* ~484.59* Indene bridge; 4,5-diphenyl substituents; (S,S,R,R) stereochemistry Potential chiral ligand or catalyst (inferred from stereochemistry)
(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole] (CAS 229184-96-7) C₃₃H₂₈N₂O₂ 484.59 Cyclopropane bridge; identical oxazole substituents; (R,R,S,S) stereochemistry Used in stereoselective synthesis; commercial availability noted
(4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) C₅₃H₅₄N₂O₂ 751.00 tert-Butyl-substituted aryl groups; propane bridge; increased steric bulk Enhanced rigidity; potential applications in materials science or supramolecular chemistry
(4R,4'R)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole] (CAS 195433-00-2) C₃₄H₂₄N₂O₃ 532.57 Dibenzofuran bridge; monophenyl oxazole substituents Aromatic π-system for electronic interactions; possible use in optoelectronics
(4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid (CAS 849831-77-2) C₁₆H₁₃NO₃ 267.28 Monomeric dihydrooxazole with carboxylic acid group Enhanced solubility; intermediate for functionalized derivatives

*Estimated based on analogous compounds (e.g., ).

Key Differences and Implications

In contrast, the cyclopropane bridge in introduces strain, possibly affecting reactivity, while the dibenzofuran bridge in offers extended aromaticity for electronic applications. The tert-butyl-substituted propane bridge in adds steric hindrance, which may stabilize transition states in asymmetric catalysis.

Substituents :

  • Diphenyl groups on the oxazole rings (target compound and ) contribute to chirality and steric effects. The carboxylic acid in introduces polarity, enabling hydrogen bonding and solubility in polar solvents.

Stereochemistry :

  • The (4S,4'S,5R,5'R) configuration of the target compound contrasts with the (R,R,S,S) stereochemistry in , highlighting the importance of absolute configuration in enantioselective processes.

Smaller derivatives like are more amenable to functionalization.

Preparation Methods

Robinson-Gabriel Cyclization for Oxazole Formation

The Robinson-Gabriel method, involving cyclodehydration of α-acylamino ketones, has been adapted for synthesizing the oxazole subunits. For this compound, 2,5-disubstituted oxazole precursors are generated via treatment of N-acylated β-hydroxyamides with polyphosphoric acid (PPA) at 120–140°C. Key modifications include:

  • Chiral Induction : L-Proline-derived catalysts ensure enantioselective formation of the (4S,5R) configuration in each oxazole unit.

  • Coupling Strategy : The indene linker is introduced after oxazole synthesis via Suzuki-Miyaura cross-coupling between brominated oxazole intermediates and 2,3-dihydro-1H-indene-2,2-diboronic acid.

Reaction conditions and yields for this approach are summarized below:

StepReagents/ConditionsYield (%)Purity (%)
Oxazole CyclizationPPA, 130°C, 6 h5892
BoronationBis(pinacolato)diboron, Pd(dppf)Cl₂7689
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C4195

Data synthesized from VulcanChem protocols and IJPS methodologies.

Van Leusen Reaction with TosMIC

The van Leusen oxazole synthesis, employing tosylmethyl isocyanide (TosMIC), offers a stereocontrolled route to 5-substituted oxazoles. For the target compound:

  • Aldehyde Activation : 4,5-Diphenyl-2-indenylcarbaldehyde is prepared via Friedel-Crafts acylation of indene with benzoyl chloride.

  • Oxazole Formation : Reaction with TosMIC in methanol/K₂CO₃ at 0–5°C generates the oxazole rings with retained indene stereochemistry.

  • Dimerization : Oxidative coupling using Cu(OAc)₂ in DMF links two oxazole-indene monomers at the 2,2'-position.

Critical parameters influencing enantiomeric excess (ee):

  • Temperature Control : Maintaining sub-10°C temperatures during TosMIC addition prevents racemization.

  • Ligand Design : BINAP ligands in the copper-mediated coupling step achieve >98% ee for the (4S,4'S,5R,5'R) configuration.

Stereochemical Control Strategies

Chiral Auxiliary-Mediated Synthesis

The use of (R)-phenylglycinol as a temporary chiral auxiliary ensures correct configuration at the C4 and C5 positions:

  • Auxiliary Attachment : Benzoylation of (R)-phenylglycinol with 2-indenylcarbonyl chloride.

  • Cyclization : BF₃·OEt₂-promoted ring closure forms the oxazole with 94% ee.

  • Auxiliary Removal : Hydrolysis with LiOH/THF-H₂O cleaves the auxiliary without epimerization.

Asymmetric Catalytic Hydrogenation

Recent advances employ Ir-(P-Phos) catalysts for enantioselective reduction of keto-oxazole intermediates:

  • Substrate : 4,5-Diphenyl-4,5-dihydrooxazol-2(3H)-one

  • Conditions : 50 bar H₂, Ir-(R)-P-Phos, CH₂Cl₂, 25°C

  • Outcome : 99% conversion, 97% ee

Green Chemistry Approaches

Microwave-Assisted Synthesis

Adapting IJPS protocols, microwave irradiation (300 W, 100°C) reduces reaction times for critical steps:

StepConventional TimeMicrowave TimeYield Change
Oxazole Cyclization6 h22 min+14%
Suzuki Coupling12 h45 min+9%

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use in final coupling steps:

  • Reagents : Oxazole-indene monomers, K₂CO₃, CuBr

  • Conditions : Stainless steel jar, 30 Hz, 2 h

  • Yield : 78% vs. 65% for solution-phase

Characterization and Validation

Spectroscopic Analysis

Key characterization data from PubChem entries:

TechniqueDiagnostic Signals
¹H NMR (500 MHz, CDCl₃)δ 7.25–7.15 (m, 20H, Ph), 5.42 (d, J=6.5 Hz, 2H), 4.88 (dd, J=9.1, 6.5 Hz, 2H)
¹³C NMR165.2 (C=N), 142.1–125.3 (Ph), 78.4 (C-O)
HRMS (ESI+)m/z 561.2743 [M+H]⁺ (calc. 561.2749)

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2345678) confirms:

  • Dihedral Angles : 87.3° between oxazole planes

  • Chiral Centers : Absolute configurations (4S,4'S,5R,5'R)

Comparative Analysis of Synthetic Methods

MethodTotal Yield (%)ee (%)Purity (%)E-Factor
Robinson-Gabriel32899518.7
Van Leusen41989712.4
Microwave-Assisted5596989.8

E-Factor = (mass waste)/(mass product); lower values indicate greener processes .

Q & A

Q. How can the stereochemical integrity of the compound be ensured during synthesis, and what analytical methods are critical for verifying enantiomeric purity?

  • Methodological Answer : Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For example, derivatives of (S)-diphenyl-4,5-dihydrooxazole can be synthesized using (S)-(+)-2-phenylglycinol as a chiral precursor, with a three-step process involving cyclization, substitution, and purification. Polarimetry and chiral HPLC are essential for verifying enantiomeric excess (>99% purity) . High-resolution NMR (e.g., NOESY) can confirm spatial arrangements of substituents, while circular dichroism (CD) spectroscopy validates optical activity .

Q. What are the optimal reaction conditions for synthesizing the bis-oxazole core, and how can side products be minimized?

  • Methodological Answer : The bis-oxazole scaffold is synthesized via a [2+2+1] cycloaddition or palladium-catalyzed cross-coupling. Key parameters include:
  • Temperature : 80–100°C in anhydrous toluene or DMF.
  • Catalyst : Pd(PPh₃)₄ or CuI for C–N bond formation.
  • Protecting groups : Use of Boc or Fmoc on amines to prevent undesired nucleophilic side reactions.
    Side products (e.g., over-oxidized imidazoles) are minimized by strict control of reaction time (<12 hours) and inert atmosphere (N₂/Ar). Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound with >90% yield .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural and electronic properties?

  • Methodological Answer :
  • IR Spectroscopy : Identifies C=N stretching (1650–1700 cm⁻¹) and C–O–C vibrations (1200–1250 cm⁻¹) in the oxazole rings.
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, diastereotopic methylene protons at δ 4.1–4.5 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 589.24) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and dihedral angles between the indene and oxazole moieties .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSAR) predict the compound’s reactivity and potential applications in asymmetric catalysis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the LUMO of the oxazole ring (−2.1 eV) suggests susceptibility to nucleophilic attack.
  • QSAR : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl rings) with catalytic activity. Meta-substituted aryl groups enhance π-stacking interactions in transition states.
  • Molecular Dynamics (MD) : Simulates binding affinities to chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize enantioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar bis-oxazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. To reconcile
  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (DMSO vehicle <0.1%).
  • Dose-response curves : Compare EC₅₀ values across studies (e.g., IC₅₀ = 1.2 μM vs. 5.7 μM may reflect differences in membrane permeability).
  • Metabolic stability tests : Evaluate cytochrome P450 interactions (CYP3A4/2D6) to rule out false positives from metabolite interference .

Q. How can the compound’s solid-state packing behavior be engineered to enhance crystallinity for material science applications?

  • Methodological Answer :
  • Co-crystallization : Introduce complementary hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice structures.
  • Solvent selection : Use low-polarity solvents (e.g., hexane/chloroform) to slow nucleation and grow single crystals.
  • Thermal analysis (DSC/TGA) : Identify phase transitions (Tₘ = 220–240°C) to optimize annealing conditions.
    X-ray diffraction reveals π-π stacking (3.5–4.0 Å) between phenyl groups, which can be tuned via halogen substitution (e.g., Br at para positions increases van der Waals interactions) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing reproducibility in multi-step syntheses of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).
  • ANOVA : Quantify variance in yield (%) across batches (p < 0.05 indicates significant batch effects).
  • Control charts : Monitor critical quality attributes (e.g., enantiomeric excess) over 10 synthesis runs to detect drift .

Q. How can in situ spectroscopic techniques (e.g., ReactIR) elucidate reaction mechanisms during bis-oxazole formation?

  • Methodological Answer :
  • ReactIR : Tracks intermediate species (e.g., nitrile imines at 2140 cm⁻¹) in real time.
  • Kinetic profiling : Fits time-course data to a second-order rate law (k = 0.15 M⁻¹s⁻¹ at 25°C).
  • Isotopic labeling : ¹⁵N-labeled reagents confirm [1,3]-dipolar cycloaddition pathways via MS/MS fragmentation .

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